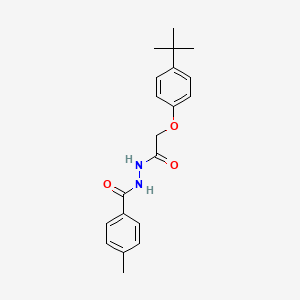![molecular formula C22H24N4O B5548912 1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxamide](/img/structure/B5548912.png)
1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxamide is a useful research compound. Its molecular formula is C22H24N4O and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.19501140 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structure-Activity Relationships of Pyrazole Derivatives
A study by Lan et al. (1999) explores the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This research identifies structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, highlighting the importance of specific substituents on the pyrazole ring for binding affinity and selectivity. The study provides a foundation for the development of compounds that could antagonize the effects of cannabinoids, potentially offering therapeutic benefits in conditions where cannabinoid system modulation is beneficial (Lan et al., 1999).
Molecular Interaction with the CB1 Cannabinoid Receptor
Further insight into the molecular interaction of this class of compounds with the CB1 cannabinoid receptor is provided by Shim et al. (2002). Their research involves computational analysis and receptor binding studies to elucidate the conformations and interactions of pyrazole derivatives at the cannabinoid receptor, offering a deeper understanding of how these compounds can serve as potent cannabinoid receptor antagonists. This study supports the development of novel pharmacological tools to study the cannabinoid system and its role in various physiological processes (Shim et al., 2002).
Aurora Kinase Inhibition
In the context of cancer research, derivatives of "1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-2-piperidinecarboxamide" have been investigated for their potential as Aurora kinase inhibitors. Aurora kinases play a crucial role in cell division, and their inhibition could provide a therapeutic strategy for cancer treatment. A study suggests that certain pyrazole-piperidine derivatives may inhibit Aurora A kinase, offering a potential pathway for the development of novel anticancer agents (ヘンリー,ジェームズ, 2006).
Glycine Transporter 1 Inhibition
Yamamoto et al. (2016) identified a compound as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. GlyT1 plays a significant role in regulating glycine levels in the central nervous system, and its inhibition has therapeutic potential for the treatment of schizophrenia and cognitive disorders. This research highlights the versatility of pyrazole-piperidine derivatives in targeting various neurotransmitter systems (Yamamoto et al., 2016).
Propriétés
IUPAC Name |
1-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methyl]piperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c23-22(27)20-8-4-5-13-26(20)15-19-14-24-25-21(19)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-3,6-7,9-12,14,20H,4-5,8,13,15H2,(H2,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCCTRMJUNRADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)N)CC2=C(NN=C2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,4-dichloro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5548834.png)

![2-{[(3-Chlorophenyl)methyl]sulfanyl}-5,6-dimethyl-1H-1,3-benzodiazole](/img/structure/B5548843.png)


![[(4-Methoxyphenyl)sulfonyl]indoline](/img/structure/B5548856.png)

![2-[8-(1-azepanyl)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide](/img/structure/B5548898.png)
![8-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548899.png)
![2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5548904.png)
![4-{3-[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-3-oxopropyl}phenol](/img/structure/B5548910.png)
![N-[2-(benzylthio)ethyl]-5-cyclopropyl-1,3,4-oxadiazol-2-amine](/img/structure/B5548911.png)
![N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B5548920.png)
![1-(6-{3-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyridin-3-yl)ethanone](/img/structure/B5548928.png)
